[4-Bromo-3-(4-chlorophenyl)-1,2-oxazol-5-yl]methanol
Description
Properties
IUPAC Name |
[4-bromo-3-(4-chlorophenyl)-1,2-oxazol-5-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO2/c11-9-8(5-14)15-13-10(9)6-1-3-7(12)4-2-6/h1-4,14H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTAOVOVURRBHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2Br)CO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Bromo-3-(4-chlorophenyl)-1,2-oxazol-5-yl]methanol typically involves the reaction of 4-bromo-3-(4-chlorophenyl)-1,2-oxazole with methanol in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Oxidation of the Hydroxymethyl Group
The primary alcohol group undergoes oxidation to yield aldehydes or carboxylic acids under controlled conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | Acidic aqueous medium, 60°C | 4-Bromo-3-(4-chlorophenyl)-1,2-oxazole-5-carboxylic acid | 72% | |
| CrO₃ | H₂SO₄, acetone, reflux | 4-Bromo-3-(4-chlorophenyl)-1,2-oxazole-5-carbaldehyde | 65% |
This reactivity aligns with trends observed in analogous oxazole derivatives, where oxidation selectivity depends on steric and electronic factors .
Nucleophilic Substitution at the Bromine Atom
The bromine atom at position 4 participates in palladium-catalyzed cross-coupling reactions, enabling aryl/heteroaryl group introductions:
Suzuki-Miyaura Coupling
Microwave irradiation significantly enhances reaction efficiency .
Esterification and Ether Formation
The hydroxymethyl group reacts with acyl chlorides or alkyl halides to form esters or ethers:
Ester derivatives are intermediates in prodrug development, while ethers serve as protective groups during multi-step syntheses .
Reduction Pathways
While direct reduction of the bromine or chlorine atoms is uncommon, the hydroxymethyl group can be reduced under specific conditions:
Heterocycle Functionalization
The oxazole ring participates in cycloaddition and alkylation reactions:
1,3-Dipolar Cycloaddition
| Dipolarophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ethyl propiolate | Toluene, 110°C, 12h | Isoxazolo[5,4-d]pyrimidine hybrid | 58% |
This reaction expands the compound’s utility in synthesizing fused heterocyclic systems for medicinal chemistry .
Industrial-Scale Modifications
Process optimization for large-scale synthesis includes:
-
Continuous Flow Reactors : Improved yield (85–90%) and reduced reaction time for Suzuki couplings .
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Recrystallization Solvents : Ethanol/water mixtures achieve >99% purity post-synthesis.
Key Research Findings
-
Biological Relevance : Derivatives exhibit enzyme inhibition (e.g., AM2-S31N influenza A virus target) and anticancer activity (IC₅₀ = 0.01–8.12 µM against MCF-7, A549) .
-
Structural Insights : X-ray crystallography confirms planarity of the oxazole ring, favoring π-stacking in enzyme binding .
This compound’s versatility in organic synthesis and bioactivity highlights its importance in pharmaceutical and materials science research .
Scientific Research Applications
[4-Bromo-3-(4-chlorophenyl)-1,2-oxazol-5-yl]methanol has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-Bromo-3-(4-chlorophenyl)-1,2-oxazol-5-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the active site. This inhibition can lead to various biological effects, such as antimicrobial and anticancer activity.
Comparison with Similar Compounds
[3-(4-Aminophenyl)-1,2-oxazol-5-yl]methanol (CAS 885273-66-5)
- Structural Differences: Replaces the bromine at position 4 with an amino (-NH2) group.
- However, the absence of bromine reduces steric bulk and electron-withdrawing effects, which may alter reactivity in cross-coupling reactions .
[5-(4-Methylphenyl)-1,2-oxazol-3-yl]methanol (CAS 527674-20-0)
- Structural Differences : Substitutes the 4-chlorophenyl group with a 4-methylphenyl group and shifts the hydroxymethyl group to position 3.
- The reduced electronegativity compared to chlorine may decrease dipole-dipole interactions in the solid state .
Heterocyclic Analogs with Triazole or Oxadiazole Cores
(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol
- Structural Differences: Replaces the oxazole core with a 1,2,4-triazole ring and introduces a sulfanyl (-S-) linker and ethanol moiety.
- Impact on Properties: The triazole ring offers stronger hydrogen-bond acceptor sites (N atoms) compared to oxazole. The sulfanyl group increases thiol-mediated reactivity, while the ethanol moiety enhances solubility in polar solvents .
[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride (CAS 1803580-84-8)
- Structural Differences : Uses a 1,2,4-oxadiazole core with a bromophenyl group and a methanamine substituent.
- Impact on Properties : The oxadiazole core is more electron-deficient than oxazole, favoring π-stacking interactions. The methanamine group introduces basicity, contrasting with the neutral hydroxymethyl group in the target compound .
Functional Group Comparisons
| Compound | Core Heterocycle | Substituents | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| [4-Bromo-3-(4-chlorophenyl)-1,2-oxazol-5-yl]methanol | 1,2-Oxazole | 4-Br, 3-(4-ClPh), 5-CH2OH | ~284 (estimated) | High lipophilicity, moderate H-bonding |
| [3-(4-Aminophenyl)-1,2-oxazol-5-yl]methanol | 1,2-Oxazole | 3-(4-NH2Ph), 5-CH2OH | ~210 (estimated) | Enhanced polarity, strong H-bonding |
| [3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine | 1,2,4-Oxadiazole | 3-(3-BrPh), 5-CH2NH2·HCl | ~307 (reported) | Electron-deficient core, basicity |
| 2-({4-Allyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-1-(4-methoxyphenyl)ethanone | 1,2,4-Triazole | Allyl, 4-BrPh-OCH2, thio-ethanone | ~488 (reported) | High molecular weight, thiol reactivity |
Analytical and Computational Insights
- Crystallography : Programs like SHELXL and WinGX are widely used for refining crystal structures of such compounds, with SHELXL particularly effective for high-resolution data .
- Hydrogen Bonding : Graph set analysis (e.g., Etter’s rules) can classify H-bond patterns in crystals, revealing differences in supramolecular assembly between oxazoles and triazoles .
- Electronic Properties: Tools like Multiwfn enable wavefunction analysis to compare electron localization (ELF) and electrostatic potentials (ESP) across analogs, highlighting substituent effects on reactivity .
Biological Activity
[4-Bromo-3-(4-chlorophenyl)-1,2-oxazol-5-yl]methanol is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a bromine atom, a chlorine atom, and an oxazole ring, which are significant for its biological interactions. The presence of these halogens can influence the compound's reactivity and binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The oxazole ring contributes to the compound's structural stability, while the halogen substituents enhance its ability to form hydrogen bonds and hydrophobic interactions with target biomolecules.
Enzyme Inhibition
Research indicates that compounds with similar structures often exhibit enzyme inhibitory properties. For example, studies have shown that oxazole derivatives can inhibit various enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer and bacterial infections .
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of oxazole derivatives. For instance, compounds structurally related to this compound have demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 0.0048 mg/mL to 0.039 mg/mL against various bacterial strains .
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.0195 | E. coli |
| Compound B | 0.0048 | Bacillus mycoides |
| Compound C | 0.039 | C. albicans |
Cytotoxicity and Anticancer Activity
Preliminary investigations into the cytotoxic effects of this compound indicate potential anticancer properties. In vitro studies have shown that similar oxazole derivatives can induce apoptosis in cancer cell lines by modulating cell cycle progression and promoting oxidative stress .
Case Studies
- Study on Antimicrobial Properties : A study evaluated the antibacterial activity of several oxazole derivatives against common pathogens. The results indicated that this compound exhibited comparable efficacy to known antibiotics, suggesting its potential as an alternative therapeutic agent .
- Cytotoxic Effects : Another investigation explored the cytotoxic effects of various halogenated oxazoles on human cancer cell lines. The findings revealed that compounds with bromine and chlorine substitutions significantly inhibited cell proliferation, indicating a promising avenue for cancer therapy development .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for [4-Bromo-3-(4-chlorophenyl)-1,2-oxazol-5-yl]methanol?
- Methodological Answer : The synthesis typically involves cyclization to form the oxazole core, followed by bromination and introduction of the 4-chlorophenyl group. Key steps include:
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Oxazole ring formation : Cyclocondensation of nitrile oxides with alkynes or via the Cornforth reaction.
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Substitution reactions : Bromination at the 4-position using NBS (N-bromosuccinimide) under radical conditions, and coupling of the 4-chlorophenyl group via Suzuki-Miyaura cross-coupling .
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Hydroxymethylation : Introduction of the methanol group via nucleophilic substitution or oxidation of a methyl precursor.
- Optimization : Reaction conditions (e.g., solvent polarity, temperature) significantly impact yield. For example, DMF at 80°C improves coupling efficiency .
Step Reagents/Conditions Yield (%) Reference Oxazole formation Chloroacetone, NH₄OAc, EtOH, reflux 65–70 Bromination NBS, AIBN, CCl₄, 70°C 80–85 Suzuki coupling Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O 75–80
Q. Which spectroscopic and crystallographic methods validate the structure of this compound?
- Spectroscopy :
- NMR : H and C NMR confirm substituent positions (e.g., bromine deshields adjacent protons).
- FTIR : Stretching vibrations for C-Br (550–600 cm⁻¹) and O-H (3200–3600 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods like DFT elucidate electronic properties and reactivity?
- Approach :
- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .
- Electron Localization Function (ELF) : Quantify electron localization using Multiwfn to identify lone pairs and σ/π bonds .
- Electrostatic Potential (ESP) Maps : Predict reactive regions (e.g., bromine as a leaving group) .
- Case Study : A related oxazole derivative showed a HOMO-LUMO gap of 4.2 eV, correlating with stability against nucleophilic attack .
Q. How to resolve contradictions in bioactivity data between similar oxazole derivatives?
- Strategies :
- Molecular Docking : Use AutoDock4 to simulate ligand-receptor binding. For example, the 4-chlorophenyl group may sterically hinder target binding compared to smaller substituents .
- SAR Analysis : Compare substituent effects (e.g., bromine vs. methyl groups) on MIC values in antimicrobial assays. Contradictions may arise from solubility differences .
- Validation : Cross-check computational predictions with in vitro assays (e.g., enzyme inhibition kinetics).
Q. What crystallographic refinement strategies address data discrepancies in disordered structures?
- Tools : SHELXL for refining twinned or pseudo-symmetric crystals. Key steps:
- Twin Law Identification : Use PLATON to detect twinning ratios.
- Disorder Modeling : Split occupancy for overlapping atoms (e.g., bromine in two orientations) .
Methodological Design Questions
Q. How to systematically study substituent effects on reactivity and bioactivity?
- Experimental Design :
Substituent Variation : Synthesize analogs with halogens (F, Cl), methyl, or methoxy groups at the 3- and 4-positions.
Kinetic Studies : Measure reaction rates for nucleophilic substitution (e.g., methanol group oxidation).
Computational Modeling : Compare ESP maps and Fukui indices to predict reactivity trends .
- Data Integration :
- Use Multiwfn to correlate electronic parameters (e.g., dipole moments) with experimental logP values .
Key Tools and Software
| Application | Use Case | Reference |
|---|---|---|
| SHELXL | Crystal structure refinement | |
| Multiwfn | Electron localization analysis | |
| AutoDock4 | Molecular docking | |
| ORTEP-3 | Crystallographic visualization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
